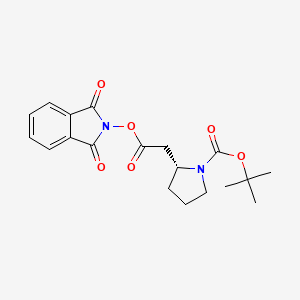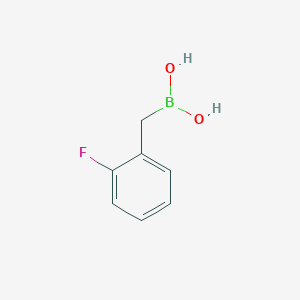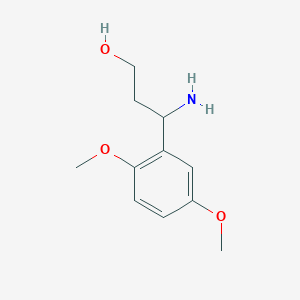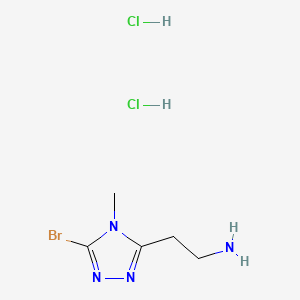
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with bromine to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .
Comparaison Avec Des Composés Similaires
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can be compared with other triazole derivatives such as fluconazole and voriconazole, which are well-known antifungal agents . While these compounds share a similar triazole core, this compound is unique due to its specific substituents, which may confer different biological activities and chemical reactivity . Other similar compounds include 1,2,4-triazole-3-thiols and 1,2,4-triazole-3-carboxamides, which also exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C5H11BrCl2N4 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-10-4(2-3-7)8-9-5(10)6;;/h2-3,7H2,1H3;2*1H |
Clé InChI |
UHOBOIWUXFDIAY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1Br)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)
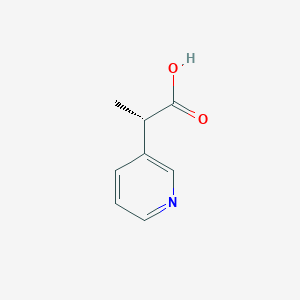
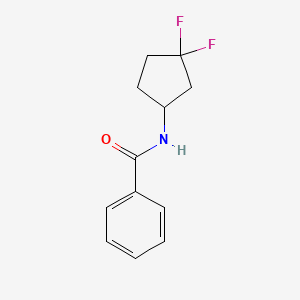

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)

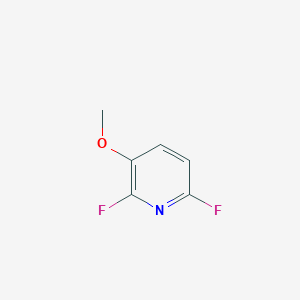
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
